IMP-1002
Description
Properties
Molecular Formula |
C25H30FN5O |
|---|---|
Molecular Weight |
435.5474 |
IUPAC Name |
1-(5-(4-Fluoro-2-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethoxy)phenyl)-1-methyl-1H-indazol-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C25H30FN5O/c1-16-20(17(2)30(5)27-16)11-12-32-25-14-19(26)8-9-21(25)18-7-10-24-22(13-18)23(15-29(3)4)28-31(24)6/h7-10,13-14H,11-12,15H2,1-6H3 |
InChI Key |
YEOAAQMCKFJWKF-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=NN(C)C2=C1C=C(C3=CC=C(F)C=C3OCCC4=C(C)N(C)N=C4C)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IMP-1002; IMP 1002; IMP1002 |
Origin of Product |
United States |
Discovery and Preclinical Development of Imp 1002
Identification through Fragment Reconstruction and Screening Approaches
The discovery of IMP-1002 was a result of a sophisticated fragment reconstruction approach guidetopharmacology.orgnih.govinvivochem.cncenmed.comamericanelements.com. This method involved identifying initial hits from screens conducted against both Plasmodium vivax NMT (PvNMT) and Plasmodium falciparum NMT (PfNMT) guidetopharmacology.orgnih.govinvivochem.cncenmed.comamericanelements.com. Fragment-based drug discovery is a strategy that involves identifying small chemical fragments that bind weakly to a target protein and then optimizing these fragments by linking or growing them into more potent and selective compounds. This compound is noted as a close analog of IMP-0917, another compound that emerged from this same fragment reconstruction strategy guidetopharmacology.orgnih.govinvivochem.cn.
Context within a Series of NMT Inhibitors
This compound is an integral member of a broader series of N-myristoyltransferase inhibitors guidetopharmacology.orgnih.govinvivochem.cn. NMT is an enzyme crucial for the attachment of myristate to the N-terminal glycine (B1666218) of certain proteins, a co-translational modification vital for protein membrane localization and involved in essential processes like parasite gliding motility and host cell invasion in Plasmodium falciparum guidetopharmacology.orgnih.gov. Consequently, pathogen NMT has been validated as a therapeutic target across various infectious diseases, including malaria guidetopharmacology.orgnih.govcenmed.com.
Within this series, this compound is recognized as an analog of IMP-1088, exhibiting similar binding characteristics cenmed.comamericanelements.com. The design flexibility inherent in this series of NMT inhibitors is a crucial aspect of their development. This flexibility allows for the rational discovery and design of new analogs, including those capable of overcoming resistance mechanisms, such as the aforementioned G386E substitution in PfNMT guidetopharmacology.org. This strategic approach to drug development, incorporating resistance studies early in the process, facilitates the selection of compounds or combinations that can impede the rapid evolution of parasite resistance guidetopharmacology.org.
Molecular and Cellular Mechanisms of Action of Imp 1002
Effects on Parasite Cell Biology and Development
Inhibition of Intracellular Development and Growth
Table 1: Impact of IMP-1002 on P. falciparum Growth
| Time Point (h PI) | Treatment | Parasite Growth (Relative to Control) | Statistical Significance | Source |
| 53 | This compound | Significantly Lower | p < 0.0001 | ebi.ac.uk |
| 73 | This compound | Significantly Lower | p < 0.0003 | ebi.ac.uk |
Interference with Schizogony and Pseudoschizont Formation
A notable consequence of this compound treatment is its interference with schizogony, leading to the formation of aberrant parasite structures known as "pseudoschizonts." This phenomenon is observed when this compound is introduced to synchronous ring-stage parasites, causing an irreversible interruption of development during the early schizont stage (characterized by 4 to 6 nuclei) guidetoimmunopharmacology.orgaiddlab.comcore.ac.ukplantaedb.com. This morphological abnormality is attributed to the suppression of P. falciparum NMT during the trophozoite or early schizont stages of the parasite's life cycle aiddlab.comcore.ac.uk. The pseudoschizont form represents a developmental arrest, preventing the parasite from progressing through its normal asexual replication cycle within the host erythrocyte aiddlab.comuni-goettingen.de.
Blockade of Parasite Egress from Infected Erythrocytes
This compound significantly blocks the egress of parasites from infected erythrocytes. When P. falciparum parasites are treated with this compound during schizogony, specifically in the last 10 to 15 hours of the erythrocytic cycle, a substantial inhibition of parasite egress is observed guidetoimmunopharmacology.orgnih.govmedkoo.comguidetopharmacology.orgcore.ac.uk. Flow cytometry analyses have confirmed a significant reduction in parasite proliferation following this compound NMT inhibition, indicating that this decrease results from defective egress rather than solely impaired invasion core.ac.uk. Microscopic observations further support this, showing that while this compound-treated schizonts at 45 h PI initially appear morphologically similar to controls, by 55 h PI, they exhibit an irregular distribution of merozoites, with minimal evidence of successful egress and subsequent formation of new ring stages even at 73 h PI guidetopharmacology.orgcore.ac.ukebi.ac.uk. This suggests that the parasites within the infected erythrocytes are largely non-viable and unable to complete their life cycle core.ac.uk.
Impairment of Merozoite Development and Host Cell Invasion
Inhibition of NMT by this compound leads to the impairment of merozoite development and subsequently prevents the invasion of new erythrocytes nih.govguidetopharmacology.org. This effect is partly mediated through the disruption of motor complex function, which is critical for parasite motility and host cell invasion nih.gov. A key NMT substrate implicated in this process is Glideosome-associated protein 45 (GAP45). This compound treatment inhibits the accumulation of GAP45 uni-goettingen.de. While the loss of myristoylation on GAP45 does not significantly impact its protein location or the assembly of the glideosome, this myristoylation is essential for successful erythrocyte invasion nih.gov. Furthermore, a viability screen demonstrated that preventing myristoylation by replacing the N-terminal glycine (B1666218) with alanine (B10760859) in several NMT substrates had a substantial detrimental effect on parasite fitness nih.govmedkoo.com. This highlights the critical role of N-myristoylation in the proper functioning of proteins necessary for merozoite development and their ability to invade host cells.
Disruption of Rhoptry Formation and Protein Localization (e.g., ARO, RON4)
This compound treatment causes a significant disruption in rhoptry formation and the localization of key rhoptry proteins. Rhoptries are apical secretory organelles crucial for host cell invasion by apicomplexan parasites. Studies have shown that this compound leads to the mislocalization of at least two rhoptry proteins: Armadillo domain-containing rhoptry protein (ARO) and rhoptry neck protein 4 (RON4) guidetoimmunopharmacology.orgnih.govguidetopharmacology.orgcore.ac.uk. Indirect immunofluorescence assays revealed that in this compound-treated parasites, ARO and RON4, which are normally localized to distinct rhoptry structures, appeared to be distributed throughout the cytoplasm of developing merozoites, indicating a loss of their characteristic rhoptry staining ebi.ac.uk.
Transmission electron micrographs further elucidated the impact on rhoptry biogenesis. While the inner membrane complex (IMC) appeared to develop normally in both control and this compound-treated schizonts, two distinct populations of rhoptries were observed. Electron-dense rhoptries were predominantly found in control cells, whereas drug-treated cells largely contained rhoptries with a lighter core or inclusion ebi.ac.uk. This suggests a defect in the proper maturation or content packaging of rhoptries. The mislocalization of N-myristylated ARO, which is known to be involved in the correct positioning of rhoptries at the apical end of developing merozoites in Toxoplasma gondii, implies that NMT inhibition by this compound directly contributes to defective or mislocalized rhoptries in P. falciparum guidetopharmacology.org. The disruption of these critical invasion-related organelles underscores a major mechanism by which this compound impairs parasite viability.
Table 2: Effect of this compound on Rhoptry Proteins
| Protein | Normal Localization | Effect of this compound Treatment | Observed Outcome | Source |
| ARO | Rhoptries (apical) | Distributed throughout cytoplasm | Loss of distinct rhoptry staining, defective positioning | guidetopharmacology.orgebi.ac.uk |
| RON4 | Rhoptries (neck) | Distributed throughout cytoplasm | Loss of distinct rhoptry staining | ebi.ac.uk |
Structural Insights and Structure Activity Relationships Sar of Imp 1002
Co-crystal Structures of NMT with IMP-1002
Co-crystal structures of this compound bound to Plasmodium vivax NMT (PvNMT) have been instrumental in understanding its interaction at an atomic level. These structures are available for both wild-type and mutant forms of the enzyme.
The co-crystal structure of this compound with wild-type PvNMT (PDB: 6MB1) reveals the precise binding orientation of the inhibitor within the enzyme's active site iucr.orgnih.govssgcid.org. This compound binds to the protein substrate binding site of NMT researchgate.net. This binding is critical for its inhibitory function, disrupting the myristoylation process essential for parasite development nih.govnih.govresearchgate.net. The binding of this compound to PvNMT[WT] leads to a significant thermal stabilization of the protein, with a stabilization of greater than 8.8°C observed at 5 μM of this compound, even in the absence of MyrCoA nih.gov.
A notable aspect of this compound research involves the study of resistance-conferring mutations. A single amino acid substitution in the NMT protein, specifically a glycine (B1666218) to glutamic acid change at position 386 (G386E), has been identified in Plasmodium falciparum (PfNMT[G386E]) as a mediator of resistance to this compound nih.govssgcid.orgresearchgate.netcam.ac.uk. The co-crystal structure of this compound with mutant PvNMT[G386E] (PDB: 6MB0) demonstrates the structural basis for this resistance ssgcid.org. The G386E mutation results in a 14-fold increase in this compound EC50 values in resistant parasite clones compared to the parental line nih.govresearchgate.netcam.ac.uk. This mutation places a large, charged side chain (glutamic acid) in direct proximity to the Y211 residue, which does not directly contact the inhibitor in previously reported structures nih.gov.
Key Residue Interactions and Conformational Changes Induced by Binding
The binding of this compound induces specific conformational changes and involves key residue interactions within the NMT active site. In the wild-type enzyme, this compound's binding stabilizes a highly rotated conformation of Tyr211, which is proposed to represent a selective (S) state biorxiv.org. Both Y211 and H213 residues adopt alternative rotamers to create space for the inhibitor nih.gov. In contrast, the G386E mutation in PvNMT[G386E] leads to a shift of key amino acid residues within the active site to accommodate the bulky glutamic acid, resulting in the loss of beneficial π-π stacking interactions, which is consistent with the observed weaker affinity of this compound for the G386E variant nih.govssgcid.org. The 1,3,5-trimethylpyrazole (B15565) tail group of this compound (and similar hybrid compounds) forms a hydrogen bond with Ser319 biorxiv.org. Additionally, the C-terminal carboxylate group, specifically Leu410, plays an essential role in myristate transfer and is crucial for the inhibitor's potency against Plasmodium NMT, forming hydrogen bonding and ionic interactions researchgate.netbiorxiv.org.
The following table summarizes the potency and selectivity data for this compound:
Table 1: Potency and Selectivity of this compound
| Target Enzyme | Assay Type | Value | Unit | Selectivity Index (vs. HsNMT1) | Selectivity Index (vs. HsNMT2) | Reference |
| P. falciparum NMT | Parasite growth EC50 | 34 | nM | - | - | nih.govresearchgate.net |
| PvNMT | IC50 | 3 | nM | 2.3 | 3.8 | acs.org |
| PvNMT[G386E] | Parasite growth EC50 | ~14-fold higher than WT | nM | - | - | nih.govresearchgate.netcam.ac.uk |
Structure-Guided Optimization and Analog Design Strategies
The structural insights gained from this compound and its complexes have been pivotal in guiding the design of new NMT inhibitors with improved properties.
NMTs possess two adjacent pockets in their active site: one for myristoyl-CoA (Myr-CoA) and another for the peptide substrate nih.govmdpi.com. While the Myr-CoA binding cavity is highly conserved across NMTs, the peptide binding clefts of PvNMT and human NMTs (HsNMT1 and HsNMT2) show considerable conformational variability nih.govacs.org. This variability, particularly in elements like the Ab loop, represents a key area for probing subsite selectivity acs.org. This compound itself, while potent against Plasmodium NMT, exhibits relatively low selectivity over human NMTs, with selectivity indices of 2.3 over HsNMT1 and 3.8 over HsNMT2 acs.org. This highlights the ongoing challenge in designing highly selective inhibitors.
Structure-guided approaches, including fragment reconstruction and hybridization strategies, have been employed to design analogs of this compound and other NMT inhibitors nih.govresearchgate.netbiorxiv.orgresearchgate.net. The goal is to identify compounds with improved selectivity for parasite NMTs over human orthologs, as well as enhanced potency. For instance, the design of hybrid compounds, combining chemical moieties from this compound and other inhibitors like DDD85646, has led to the development of new NMT inhibitors with strong selectivity and activity against multiple Plasmodium life cycle stages researchgate.netbiorxiv.orgresearchgate.net. These efforts leverage the understanding of conformational differences in key tyrosine residues (e.g., Tyr211) that drive selectivity between PvNMT and HsNMT biorxiv.org.
Parasite Resistance Mechanisms to Imp 1002
Identification of Resistance-Conferring Mutations
The development of resistance to NMT inhibitors like IMP-1002 in Plasmodium falciparum has been directly linked to specific genetic alterations within the nmt gene. Researchers have successfully generated P. falciparum mutant lines that exhibit resistance to this compound in vitro guidetopharmacology.org. Genetic sequencing of these resistant parasites revealed a single amino acid substitution within the NMT active site as the primary cause of this resistance guidetopharmacology.org.
Genetic Basis of Resistance (e.g., G386E substitution in NMT)
The most notable resistance-conferring mutation identified is the G386E substitution in Plasmodium falciparum NMT (PfNMT) guidetopharmacology.orginvivochem.cn. This mutation involves the replacement of a glycine (B1666218) residue at position 386 with a glutamic acid. To confirm the sufficiency of this specific substitution in mediating this compound resistance, CRISPR-Cas9 gene editing was employed to introduce the G386E mutation into the nmt gene of wild-type P. falciparum 3D7 parasites guidetopharmacology.org.
Experimental data demonstrated that parasite clones carrying the PfNMT[G386E] mutation exhibited a significant increase in their half-maximal effective concentration (EC50) values for this compound compared to the parental wild-type lines guidetopharmacology.org. For instance, resistant clones derived from a bulk population showed a 14-fold increase in this compound EC50 values, while CRISPR-Cas9 edited 3D7 clones displayed an even higher, 22-fold increase in this compound EC50 over the parental 3D7 line guidetopharmacology.org. These findings definitively establish that the G386E amino acid substitution is responsible for resistance to this compound guidetopharmacology.org.
Table 1: this compound EC50 Values Against P. falciparum Wild-Type and Resistant Parasite Lines
| Parasite Line | NMT Genotype | This compound EC50 (nM) | Fold Increase in EC50 (vs. WT) |
| 3D7 Parental | Wild-Type | 34 | 1 |
| Dd2 Resistant Clones | G386E | ~476 | 14 |
| 3D7 CRISPR-Cas9 Clones | G386E | ~748 | 22 |
Biochemical and Structural Basis of Resistance
Understanding the molecular mechanisms underlying resistance is crucial for developing new strategies to combat drug-resistant parasites. X-ray crystallography and biochemical assays have provided detailed insights into how the G386E mutation confers resistance to this compound guidetopharmacology.orginvivochem.cn.
Impact of Mutations on Enzyme Function and Inhibitor Binding
The G386E substitution, while not directly contacting the this compound inhibitor in previous NMT co-crystal structures, leads to an indirect conformational change in the inhibitor binding site guidetopharmacology.org. Biochemical studies confirmed that Plasmodium vivax NMT (PvNMT) with the G386E mutation (PvNMT[G386E]) is refractory to binding and inhibition by this compound guidetopharmacology.org. In wild-type parasites, this compound effectively inhibits protein myristoylation, leading to reduced abundance of NMT substrates and disruption of parasite development guidetopharmacology.orgcenmed.com. However, in PfNMT[G386E] parasite clones, there was no reduction in myristoylation labeling even in the presence of the inhibitor, indicating that the enzyme's function is preserved despite the drug's presence guidetopharmacology.org. This demonstrates that the mutation allows the parasites to recover from the inhibitory effects of this compound invivochem.cn.
Conformational Flexibility in the Active Site Conferring Resistance
Structural analyses, particularly X-ray crystallography of PvNMT[G386E] bound to this compound, revealed the detailed structural basis for resistance guidetopharmacology.orginvivochem.cn. The introduction of the bulkier glutamic acid residue at position 386 necessitates a shift in key amino acid residues within the NMT active site to accommodate this change invivochem.cn. This conformational flexibility within the active site is critical, as it allows the enzyme to maintain its function despite the presence of the bound inhibitor, thereby conferring resistance invivochem.cn.
Specifically, the nearby His213 residue exhibits a greater degree of flexibility in wild-type PvNMT, adopting two possible rotamers. In contrast, in the G386E variant, His213 adopts a single conformation guidetopharmacology.org. Furthermore, upon this compound interaction with wild-type PvNMT, the Tyr211 residue undergoes a significant conformational change, moving to a previously unobserved third rotamer conformation to form a π-π stacking interaction with the pendant phenyl ring of this compound guidetopharmacology.org. The E386 residue in the mutant enzyme itself displays considerable flexibility, capable of adopting up to four distinct occupancies depending on whether this compound, DDD85646, or no inhibitor is bound guidetopharmacology.org. This dynamic adaptability of the active site allows the mutant enzyme to evade the inhibitory action of this compound.
Strategies to Overcome Resistance to this compound and Related Inhibitors
The emergence of resistance highlights the need for continuous development of new antimalarial compounds and strategies to overcome existing resistance mechanisms.
Development of Resistance-Breaking NMT Inhibitors
One successful strategy to overcome G386E-mediated resistance has been the identification and development of alternative NMT inhibitors. The NMT inhibitor DDD85646 has been shown to overcome the resistance conferred by the G386E mutation guidetopharmacology.orginvivochem.cnnih.gov. While this compound is 4-fold more potent than DDD85646 against wild-type P. falciparum guidetopharmacology.orgnih.gov, DDD85646 retains its potent activity against the G386E mutant.
Structural studies of PvNMT[G386E] in complex with DDD85646 revealed that this inhibitor binds in a manner that minimally disrupts the critical Tyr211 and His213 residues, resulting in a conserved affinity and binding mode for both wild-type and G386E variants of NMT guidetopharmacology.org. This distinct binding mode explains why DDD85646 can effectively break resistance in NMT[G386E] parasites guidetopharmacology.org.
The integration of resistance studies early in the drug development process is crucial for selecting drug candidates or combinations that can impede the rapid evolution of parasite resistance guidetopharmacology.org. A combinatorial approach, utilizing inhibitors with different binding characteristics, may prove beneficial in targeting NMT in malaria. Furthermore, high-throughput screening efforts have identified new chemical scaffolds with promising activity and selectivity against both PfNMT and PvNMT, offering avenues for developing next-generation resistance-breaking NMT inhibitors. It is important to note that this compound itself has shown relatively low selectivity for PvNMT over human NMT isotypes (HsNMT1 and HsNMT2), with selectivity indices of 2.3 and 3.8 respectively, indicating a need for improved selectivity in future inhibitor designs.
Parasites, particularly Plasmodium falciparum, can develop resistance to antimalarial compounds through various mechanisms, including genetic mutations that alter drug targets. wikipedia.org In the case of this compound, a specific point mutation in the NMT protein has been identified as a primary mediator of resistance. iiab.me
Detailed Research Findings: Studies have shown that a single amino acid substitution, a glycine to glutamic acid change at position 386 (G386E), in the P. falciparum NMT (PfNMT[G386E]) confers significant resistance to this compound. iiab.me This mutation leads to a substantial decrease in the compound's efficacy against the parasite. For instance, PfNMT[G386E] parasite clones exhibited a 22-fold increase in the half maximal effective concentration (EC50) of this compound compared to the parental 3D7 line. This translates to an 8-fold shift in IC50, indicating a reduced inhibitory activity of this compound against the mutant enzyme.
The structural basis of this resistance has been elucidated through X-ray crystallography. While the G386 residue does not directly interact with this compound, its mutation to glutamic acid is believed to induce indirect conformational changes within the inhibitor binding site of NMT. iiab.me These structural alterations reduce the binding affinity or efficacy of this compound, allowing the parasites to recover from the inhibitory effects of the compound. iiab.me The ability of the G386E mutation to confer resistance further validates the on-target specificity of this compound. Although this specific mutation has been generated in laboratory settings, it has not yet been observed in natural parasite populations, highlighting the importance of monitoring for its potential emergence with increased drug pressure. iiab.me
Table 1: Impact of PfNMT[G386E] Mutation on this compound Efficacy
| Parasite Strain | NMT Mutation | This compound EC50 Shift (vs. 3D7 parental) | Reference |
| 3D7 parental | Wild-type | N/A | |
| PfNMT[G386E] | G386E | 22-fold increase | |
| PfNMT[G386E] | G386E | 8-fold IC50 shift |
Combinatorial Approaches in Preclinical Models
The development of resistance necessitates the exploration of strategies to maintain drug efficacy, including combinatorial approaches. While direct drug-drug combinations of this compound with other distinct antimalarials in preclinical models are not extensively detailed in the provided search results, the concept of "combinatorial approaches" in the context of this compound primarily revolves around structure-guided drug design and the development of "resistance-breaking" NMT inhibitors. americanelements.com
Detailed Research Findings: Research emphasizes that incorporating resistance studies early in the drug development process is crucial for selecting effective drug combinations and impeding the rapid evolution of parasite resistance. One significant finding is that this compound itself, or its optimized derivatives, can be designed to overcome G386E-mediated resistance. jkchemical.com This suggests a combinatorial approach in the sense of combining structural features from different NMT inhibitors or designing new compounds that retain potency against resistant strains.
The ongoing efforts in antimalarial drug discovery, including target-based approaches and phenotypic screening, continue to identify and validate new targets and compounds. The insights gained from understanding this compound resistance mechanisms are critical for guiding the development of next-generation NMT inhibitors and for informing future drug combination strategies that could include this compound or its resistance-breaking analogs.
Table 2: Key NMT Inhibitors and Their Properties
| Compound Name | Target | EC50 (3D7 strain) | Resistance-Breaking Capability (against G386E) | PubChem CID |
| This compound | PfNMT, PvNMT | 34 nM (PfNMT) jkchemical.com, 3 nM (PvNMT) americanelements.com | Yes (can overcome G386E-mediated resistance) jkchemical.com | 138393366 |
| DDD85646 | PfNMT, TbNMT | Less potent than this compound jkchemical.com | Not specified as resistance-breaking against G386E | 44199337 |
| IMP-1088 | HsNMT1, HsNMT2, PvNMT, PfNMT | Potent PvNMT inhibitor americanelements.com | Not explicitly stated as resistance-breaking against G386E in parasites, but an analog of this compound | 132274735 |
Preclinical Efficacy Studies of Imp 1002 in Disease Models
In Vitro Antiparasitic Activity
The in vitro antiparasitic activity of IMP-1002 has been evaluated against critical protozoan parasites, demonstrating potent inhibitory effects.
This compound has shown significant potency in inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its efficacy has been tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of the parasite.
Studies have determined the half-maximal effective concentration (EC50) of this compound, indicating its strong antiparasitic activity. For the 3D7 strain, this compound exhibited an EC50 of 34 nM, which is four times more potent than the previously reported N-myristoyltransferase (NMT) inhibitor, DDD85646. researchgate.net The EC50 for the Dd2 parasite line was found to be comparable to that of the 3D7 line. researchgate.net In one study, after 36 days of exposure to 120 nM this compound (3.4 times the EC50), parasite growth was detected in a culture, and subsequent analysis of resistant clones showed a 14-fold increase in the EC50 value. researchgate.net
| Parasite Strain | EC50 (nM) |
|---|---|
| Plasmodium falciparum 3D7 | 34 |
| Plasmodium falciparum Dd2 | Comparable to 3D7 |
This compound has also been assessed for its activity against Toxoplasma gondii, an obligate intracellular parasite responsible for toxoplasmosis. The high sequence similarity (57%) between the NMT of T. gondii (TgNMT) and P. falciparum NMT prompted this investigation. researchgate.net
In vitro experiments have demonstrated that this compound has a significant inhibitory effect on the replication and growth of Toxoplasma tachyzoites, the rapidly replicating stage of the parasite. researchgate.net Plaque assays showed a dose-dependent killing of the parasites, indicating that treatment with this compound has severe consequences for the in vitro expansion of the tachyzoite population, while host cells appeared unaffected. nih.gov The compound was shown to inhibit the myristoylation of T. gondii proteins in a dose-dependent manner. nih.gov
Stage-Specific Effects on Parasite Life Cycle
A critical aspect of this compound's mechanism of action is its stage-specific effect on the parasite's life cycle. In P. falciparum, when the inhibitor is introduced to a synchronous population of ring-stage parasites, it irreversibly interrupts parasite development during the early schizont stage (4 to 6 nuclei). nih.gov This disruption occurs before the formation of the inner membrane complex (IMC), resulting in a non-viable parasite form termed a "pseudoschizont". nih.gov
Further studies have shown that when treatment occurs later in the erythrocytic cycle, during schizogony (the last 10 to 15 hours), this compound leads to a significant blockade in parasite egress from the infected erythrocyte. nih.gov This indicates that NMT inhibition blocks parasite development in the schizont stage before merozoite egress. nih.gov This multifaceted impact on the parasite's life cycle, affecting both early schizont development and later merozoite egress and invasion, highlights the pleiotropic effect of NMT inhibition. nih.gov
Assessment of Selectivity Against Host NMT Enzymes (e.g., HsNMT1/2)
A crucial factor for the potential of any antiparasitic compound is its selectivity for the parasite's target enzyme over the human homologues. This compound has demonstrated good selectivity for the parasite NMT over the human N-myristoyltransferase isoforms, HsNMT1 and HsNMT2. nih.gov This selectivity is attributed to the tight packing of this compound against the tyrosine residue Y211 in the parasite NMT, a binding mode that is less favored in the human enzyme. nih.gov The development of this compound was part of a broader effort to create NMT inhibitors with improved selectivity over host enzymes. nih.gov
| Compound | Target Enzyme | Selectivity Profile |
|---|---|---|
| This compound | Plasmodium falciparum NMT | Good selectivity over human NMT1 and NMT2 |
Advanced Research Methodologies Applied to Imp 1002 Studies
Chemical Proteomics for Myristoylation Analysis
Chemical proteomics has been a powerful tool for investigating the global effects of IMP-1002 on protein myristoylation within the cell. This approach allows for the specific labeling and identification of proteins that are N-myristoylated.
In studies involving this compound, a myristic acid analogue, such as alkynyl-myristate (YnMyr), is introduced to cells. This analogue is utilized by N-myristoyltransferase (NMT) and incorporated into its substrate proteins. Following treatment with this compound or a control, cell lysates are subjected to click chemistry to attach a reporter tag, such as biotin, to the alkyne handle of the incorporated YnMyr. This allows for the enrichment of myristoylated proteins using streptavidin beads, followed by their identification and quantification by mass spectrometry.
Research has demonstrated that treatment with this compound leads to a significant reduction in the myristoylation of a number of proteins. nih.gov For instance, in Plasmodium falciparum, quantitative chemical proteomics revealed that N-myristoylation of 16 proteins was significantly decreased following NMT inhibition. nih.gov This methodology not only confirms the on-target activity of this compound but also provides a global view of the myristoylated proteome and how it is affected by the inhibitor.
Genetic Modification Techniques (e.g., CRISPR-Cas9) for Target Validation and Resistance Studies
The advent of CRISPR-Cas9 gene-editing technology has revolutionized the ability to validate drug targets and investigate mechanisms of drug resistance. In the context of this compound, CRISPR-Cas9 has been employed to demonstrate the sufficiency of a specific mutation in conferring resistance.
Researchers identified a single amino acid substitution, G386E, in the NMT protein of P. falciparum parasites that were resistant to this compound. nih.gov To confirm that this mutation was solely responsible for the resistance phenotype, the CRISPR-Cas9 system was used to introduce the G386E mutation into the nmt gene of a sensitive parasite line. nih.gov The resulting genetically modified parasites exhibited a significant increase in the EC50 value for this compound, confirming that the G386E substitution is sufficient to mediate resistance. nih.gov This precise genetic manipulation provides unequivocal evidence for the role of the target mutation in the observed resistance.
Table 1: this compound EC50 Values in P. falciparum Lines
| Parasite Line | Genotype | This compound EC |
Fold Increase in Resistance |
|---|---|---|---|
| Dd2 Parental | Wild-type NMT | ~8.6 | - |
| This compound Resistant Clone | NMT G386E | ~120 | ~14 |
This table is interactive and can be sorted by column.
X-Ray Crystallography for Structural Elucidation
X-ray crystallography is an indispensable technique for determining the three-dimensional structure of proteins and protein-ligand complexes at atomic resolution. This method has provided profound insights into how this compound binds to NMT and the structural basis of resistance.
By crystallizing the NMT enzyme in complex with this compound, researchers have been able to visualize the precise interactions between the inhibitor and the active site of the enzyme. nih.gov These structural studies have been crucial in understanding the mechanism of inhibition. Furthermore, the crystal structure of the resistant G386E mutant enzyme in complex with this compound revealed the structural basis for the loss of inhibitor potency. nih.gov The substitution of the small, flexible glycine (B1666218) residue with the larger, charged glutamic acid residue was shown to indirectly alter the conformation of the inhibitor-binding site, thereby reducing the binding affinity of this compound. nih.gov
These detailed structural insights are invaluable for structure-based drug design efforts aimed at developing next-generation inhibitors that can overcome resistance. nih.gov
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. nih.govbioradiations.com This methodology has been applied to quantify the interaction between this compound and both the wild-type and mutant NMT enzymes.
In a typical SPR experiment, one molecule (the ligand, e.g., NMT) is immobilized on a sensor chip, and its binding partner (the analyte, e.g., this compound) is flowed over the surface. ox.ac.uk The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte. ox.ac.uk By measuring the association and dissociation rates, the binding affinity (KD) can be determined.
SPR analysis of this compound revealed a slow dissociation rate from the wild-type P. vivax NMT (PvNMT), indicating a high-affinity interaction. nih.gov In contrast, the binding of this compound to the resistant G386E mutant enzyme was significantly impaired. nih.gov These kinetic data complement the cellular and enzymatic assays, providing a quantitative measure of the impact of the resistance mutation on inhibitor binding.
Table 2: Binding Kinetics of this compound with PvNMT
| PvNMT Variant | This compound Binding | Key Observation |
|---|---|---|
| Wild-type (WT) | High affinity | Slow dissociation rate |
This table is interactive and can be sorted by column.
Quantitative Chemical Proteomics for Substrate Identification and Abundance
Expanding on the chemical proteomics approach for myristoylation analysis, quantitative chemical proteomics can also be used to identify NMT substrates and assess changes in their abundance following inhibitor treatment. nih.gov This provides a deeper understanding of the downstream consequences of NMT inhibition.
By comparing the proteomes of this compound-treated and control cells, researchers can identify proteins whose abundance is significantly altered. nih.gov This can reveal NMT substrates that are destabilized and degraded when their myristoylation is blocked. In the study of P. falciparum, quantitative proteomics showed that in addition to the direct effect on myristoylation, this compound treatment led to a reduced abundance of several myristoylated and non-myristoylated proteins. nih.gov Six myristoylated proteins were found to be significantly reduced in abundance, suggesting their particular importance for the parasite. nih.gov
This methodology helps to identify the key substrate proteins whose functional disruption upon NMT inhibition leads to the observed cellular phenotype, thereby providing valuable insights into the biological roles of protein myristoylation.
Future Perspectives in Nmt Inhibitor Research
Development of Next-Generation Antimalarial NMT Inhibitors
IMP-1002 has emerged as a potent NMT inhibitor with significant antimalarial activity, particularly against Plasmodium falciparum and Plasmodium vivax. Studies have shown that this compound is approximately four times more potent in killing parasites than previously reported PfNMT inhibitors, such as DDD85646 cenmed.comguidetopharmacology.org. Its mechanism of action involves disrupting parasite development irreversibly during the early schizont stage, leading to the formation of "pseudoschizonts" and preventing the completion of blood-stage development guidetopharmacology.orgblogspot.comamericanelements.cominvivochem.cn. This pleiotropic effect underscores the importance of P. falciparum NMT as a drug target blogspot.comjkchemical.comwikipedia.org.
A key challenge in developing NMT inhibitors is achieving high selectivity for the parasite enzyme over human NMT isoforms (HsNMT1 and HsNMT2) to minimize off-target effects americanelements.com. Next-generation antimalarial NMT inhibitors are being designed using structure-guided approaches, often combining chemical moieties of existing inhibitors to create hybridized compounds with improved selectivity and potency. For instance, certain hybridized NMT inhibitors have demonstrated significant dose-dependent inhibition of P. vivax liver-stage schizonts and hypnozoites, in addition to decreasing P. falciparum blood-stage parasite load. This multi-stage activity is crucial for breaking the malaria transmission cycle, as most current antimalarial drugs primarily target only the blood stage americanelements.com. The development of such parasite-specific NMT inhibitors is a critical step towards effective and safe antimalarial therapies americanelements.com.
Potential for this compound and Analogs in Other Parasitic Diseases
Beyond malaria, NMT is a validated therapeutic target across a spectrum of infectious diseases caused by protozoan parasites, including trypanosomiasis (e.g., African sleeping sickness caused by Trypanosoma brucei) and leishmaniasis (caused by Leishmania species) americanelements.com. The high sequence similarity between NMTs across various pathogens suggests that inhibitors like this compound could have broader applicability. For example, this compound was tested against Toxoplasma gondii due to the 57% sequence similarity between TgNMT and P. falciparum NMT. In vitro experiments demonstrated that this compound significantly inhibited Toxoplasma tachyzoite replication and growth without affecting host cells blogspot.comamericanelements.com.
Research efforts are focused on developing this compound analogs and other NMT inhibitors that exhibit potent activity and selectivity against NMTs from other parasitic organisms. While achieving selectivity can be challenging due to the conserved nature of NMT across eukaryotes, studies have successfully identified novel series of NMT inhibitors with selectivity for Leishmania NMTs over other orthologs. The principles and structure-guided design strategies employed for antimalarial NMT inhibitors are being applied to discover compounds for other parasitic diseases, including cryptosporidiosis americanelements.com.
Role of Resistance Studies in Early Drug Development
The emergence of drug resistance is a major threat to global efforts in controlling and eliminating infectious diseases, including malaria americanelements.com. Early incorporation of resistance studies into the drug development pipeline is crucial for identifying potential resistance mechanisms and guiding the design of more robust therapies.
In the case of this compound, resistance in Plasmodium falciparum was observed in laboratory settings after a few weeks of administering the inhibitor. This resistance was mediated by a single amino acid substitution in the NMT substrate-binding pocket, specifically a glycine (B1666218) to glutamic acid change at position 386 (G386E) cenmed.comguidetopharmacology.org. This mutation allows the parasite to recover from the inhibitor's effects by inducing conformational flexibility within the NMT active site, preserving enzyme function despite the inhibitor's presence cenmed.com.
Understanding such resistance mechanisms at a structural level is vital for developing "resistance-breaking" inhibitors or effective drug combinations cenmed.comguidetopharmacology.org. For instance, structure-guided analysis of the G386E mutation has enabled the identification of other NMT inhibitor series unaffected by this substitution, suggesting avenues for overcoming acquired resistance guidetopharmacology.org. These studies highlight the importance of proactive resistance monitoring and the development of strategies to impede the rapid evolution of parasite resistance, ensuring the long-term efficacy of NMT inhibitors.
Computational Approaches and Virtual Screening for Novel Scaffolds
Computational approaches, including virtual screening (VS), molecular docking, and molecular dynamics (MD) simulations, are becoming indispensable tools in the early stages of drug discovery for identifying novel NMT inhibitors. These methods offer cost-effective and time-efficient ways to explore vast chemical spaces and prioritize potential drug candidates.
Virtual screening protocols, often based on pharmacophore modeling and molecular docking, can filter hundreds of thousands of compounds from large databases (e.g., ZINC database) to identify those with high predicted affinity for the NMT target. For example, studies have successfully used VS to identify novel NMT inhibitors by focusing on common features in their inhibitory mechanisms, such as the formation of a salt bridge with the enzyme's C-terminus.
Molecular dynamics simulations are then employed to evaluate the stability of the identified protein-ligand complexes and gain insights into their binding modes. These simulations can reveal critical interactions, conformational changes, and the dynamic behavior of the enzyme-inhibitor complex, which are crucial for further lead optimization. Computational approaches also aid in predicting the druggability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potential candidates, further streamlining the drug development process. The integration of these in silico methods with in vitro and in vivo studies accelerates the discovery of novel chemical scaffolds for NMT inhibition, paving the way for next-generation therapeutics.
Q & A
Q. What is the primary mechanism by which IMP-1002 inhibits Plasmodium falciparum intraerythrocytic development?
this compound targets protein N-myristoyltransferase (NMT), blocking the myristoylation of parasite proteins essential for schizont maturation, merozoite egress, and invasion. Experimental validation via Giemsa staining and microscopy showed that this compound-treated schizonts fail to progress to ring-stage parasites, with a statistically significant reduction in parasitemia (p < 0.0001 at 53–73 hours post-infection) compared to DMSO controls. This inhibition disrupts membrane association of NMT substrates like ARO and CDPK1, leading to mislocalization of rhoptry proteins critical for invasion .
Q. Which experimental methodologies are most effective for assessing this compound’s impact on protein localization in Plasmodium?
Key methods include:
- Subcellular fractionation : Using low-/high-salt buffers and Triton X-100/SDS to differentiate cytosolic, peripheral, and integral membrane proteins (e.g., ARO shifts from membrane-bound to soluble in this compound-treated samples) .
- Indirect immunofluorescence assays (IFA) : Paired with DAPI nuclear staining to visualize protein mislocalization (e.g., impaired rhoptry protein RON4 localization) .
- Quantitative chemical proteomics : Liquid chromatography-mass spectrometry (LC-MS) with LFQ analysis to quantify changes in myristoylated protein abundance (e.g., reduced histone and secretory protein levels in this compound-treated parasites) .
Q. How does this compound compare to other NMT inhibitors like DDD85646 in terms of binding specificity?
this compound and DDD85646 occupy distinct regions of the NMT substrate-binding pocket. This compound stabilizes a closed conformation of the enzyme’s C-terminal domain via interactions with Leu410, while DDD85646 targets the peptide-binding groove near Ser318. Structural studies (e.g., PDB: 6MB1) reveal that this compound’s pyridine core induces unique water-mediated hydrogen bonds and conformational shifts in residues like Tyr211 and Phe226, which are absent in DDD85646 binding .
Advanced Research Questions
Q. What structural determinants explain this compound’s selective inhibition of Plasmodium NMT over human isoforms?
X-ray crystallography (PDB: 6MB1) identifies critical interactions:
- Hydrogen bonding between this compound’s pyridine nitrogen and a conserved water molecule in the Plasmodium NMT active site.
- Hydrophobic contacts with Phe226 and His213, residues that adopt distinct rotameric states in human NMT.
- A 100-fold selectivity increase over human NMT is attributed to steric incompatibility in the human enzyme’s substrate-binding groove .
Q. How do contradictory findings on this compound’s impact on rhoptry biogenesis align with its overall antimalarial efficacy?
While this compound does not alter rhoptry morphology (per electron microscopy), it disrupts rhoptry protein localization (e.g., RON4 mislocalization). This suggests that NMT inhibition primarily affects protein trafficking rather than organelle biogenesis. The contradiction arises from methodology: immunofluorescence detects protein mislocalization, whereas ultrastructural analysis lacks resolution for subtle membrane-protein interactions .
Q. What methodological strategies can resolve discrepancies in this compound’s effects on non-myristoylated proteins?
Quantitative proteomics (e.g., LFQ with permutation-based FDR correction) reveals that this compound reduces non-NMT substrates like histones and exported proteins. To distinguish direct vs. indirect effects:
Q. How can this compound’s core scaffold be optimized to overcome resistance mutations in Plasmodium NMT?
Hybridization strategies combining this compound’s pyridine core with DDD85646’s piperazine tail (e.g., compound 12b) improve potency and resistance profiles. Modifications to the biaryl scaffold’s head group (e.g., ionic interactions with Leu410) and tail (e.g., halogen bonding with Ser319) reduce steric clashes caused by mutations like G386E. Computational docking (e.g., Rosetta) and free-energy perturbation (FEP) simulations guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
